Cas no 960324-76-9 (4-methanesulfonamido-2-methylbenzoic acid)

960324-76-9 structure
Productnaam:4-methanesulfonamido-2-methylbenzoic acid
CAS-nummer:960324-76-9
MF:C9H11NO4S
MW:229.25294137001
MDL:MFCD16117800
CID:4667716
PubChem ID:61827815
4-methanesulfonamido-2-methylbenzoic acid Chemische en fysische eigenschappen
Naam en identificatie
-
- 4-methanesulfonamido-2-methylbenzoic acid
- Benzoic acid, 2-methyl-4-[(methylsulfonyl)amino]-
-
- MDL: MFCD16117800
- Inchi: 1S/C9H11NO4S/c1-6-5-7(10-15(2,13)14)3-4-8(6)9(11)12/h3-5,10H,1-2H3,(H,11,12)
- InChI-sleutel: AQMPSJKNYOITCR-UHFFFAOYSA-N
- LACHT: C(O)(=O)C1=CC=C(NS(C)(=O)=O)C=C1C
4-methanesulfonamido-2-methylbenzoic acid Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1315731-100mg |
4-Methanesulfonamido-2-methylbenzoic acid |
960324-76-9 | 95% | 100mg |
¥3830.00 | 2024-04-23 | |
Enamine | EN300-298739-2.5g |
4-methanesulfonamido-2-methylbenzoic acid |
960324-76-9 | 95% | 2.5g |
$1034.0 | 2023-09-06 | |
Enamine | EN300-298739-5.0g |
4-methanesulfonamido-2-methylbenzoic acid |
960324-76-9 | 95% | 5g |
$1530.0 | 2023-06-04 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01031322-5g |
4-Methanesulfonamido-2-methylbenzoic acid |
960324-76-9 | 95% | 5g |
¥8925.0 | 2024-04-17 | |
Enamine | EN300-298739-5g |
4-methanesulfonamido-2-methylbenzoic acid |
960324-76-9 | 95% | 5g |
$1530.0 | 2023-09-06 | |
Enamine | EN300-298739-1g |
4-methanesulfonamido-2-methylbenzoic acid |
960324-76-9 | 95% | 1g |
$528.0 | 2023-09-06 | |
1PlusChem | 1P01B5GV-50mg |
4-methanesulfonamido-2-methylbenzoic acid |
960324-76-9 | 95% | 50mg |
$148.00 | 2025-03-19 | |
A2B Chem LLC | AV99119-2.5g |
4-Methanesulfonamido-2-methylbenzoic acid |
960324-76-9 | 95% | 2.5g |
$1124.00 | 2024-07-18 | |
A2B Chem LLC | AV99119-500mg |
4-Methanesulfonamido-2-methylbenzoic acid |
960324-76-9 | 95% | 500mg |
$464.00 | 2024-07-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1315731-250mg |
4-Methanesulfonamido-2-methylbenzoic acid |
960324-76-9 | 95% | 250mg |
¥5443.00 | 2024-04-23 |
4-methanesulfonamido-2-methylbenzoic acid Gerelateerde literatuur
-
1. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
-
2. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
-
3. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
-
Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834
-
Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
960324-76-9 (4-methanesulfonamido-2-methylbenzoic acid) Gerelateerde producten
- 2172561-79-2(tert-butyl 3-(2-aminopropan-2-yl)-3-hydroxyazetidine-1-carboxylate)
- 144791-02-6(2,3-Di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one)
- 899980-13-3(N'-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl-N-(3-hydroxypropyl)ethanediamide)
- 1621375-37-8(4-4-(4-fluoro-2-methoxyphenyl)-1,3-thiazol-2-ylmorpholine)
- 2171145-49-4(4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidobut-2-enoic acid)
- 922058-25-1(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2,4-difluorobenzene-1-sulfonamide)
- 2228463-75-8((5-fluoro-2-nitrophenyl)methyl sulfamate)
- 2680674-00-2(benzyl N-(5-hydroxypentan-2-yl)-N-(4-methoxyphenyl)methylcarbamate)
- 2034509-08-3(11-(2,5-dimethylfuran-3-carbonyl)-7,8,11-triazatricyclo6.4.0.0^{2,6}dodeca-1,6-diene)
- 862831-27-4(2-(1,2-dimethyl-1H-indol-3-yl)-N-ethyl-2-oxo-N-phenylacetamide)
Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:960324-76-9)4-methanesulfonamido-2-methylbenzoic acid

Zuiverheid:99%
Hoeveelheid:5g
Prijs ($):1235.0